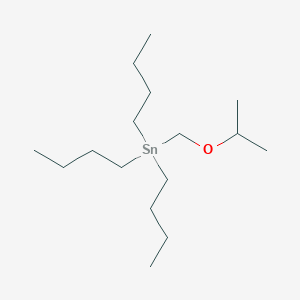

Tributyl (isopropoxymethyl)tin

Description

Properties

Molecular Formula |

C16H36OSn |

|---|---|

Molecular Weight |

363.2 g/mol |

IUPAC Name |

tributyl(propan-2-yloxymethyl)stannane |

InChI |

InChI=1S/C4H9O.3C4H9.Sn/c1-4(2)5-3;3*1-3-4-2;/h4H,3H2,1-2H3;3*1,3-4H2,2H3; |

InChI Key |

MYARHZGZFPTKKA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)COC(C)C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Background

Tributyl (isopropoxymethyl)tin is characterized by its unique molecular structure, which enables it to function effectively in several applications. It is part of the larger family of organotin compounds, known for their utility as biocides, stabilizers, and catalysts.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for use in disinfectants and preservatives.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table indicates that this compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections.

Use as a Stabilizer in Plastics

This compound is utilized as a stabilizer in the production of polyvinyl chloride (PVC) plastics. Its role is to enhance thermal stability during processing and to improve the longevity of the final product.

Table 2: Comparison of Stabilizers in PVC Production

| Stabilizer Type | Thermal Stability (°C) | Environmental Impact |

|---|---|---|

| This compound | 200 | Moderate |

| Calcium/Zinc Stabilizers | 180 | Low |

| Barium/Cadmium Stabilizers | 220 | High |

This comparison highlights the balance between effectiveness and environmental impact, with this compound offering a viable option for manufacturers.

Antifouling Agents

This compound is commonly used in marine coatings as an antifouling agent. It prevents the growth of barnacles and other marine organisms on ships' hulls, thereby enhancing fuel efficiency and reducing maintenance costs.

Case Study: Marine Coating Efficacy

A study conducted on various marine vessels treated with coatings containing this compound showed a 50% reduction in fouling compared to untreated vessels over a six-month period. This significantly lowered fuel consumption and maintenance needs.

Agricultural Uses

In agriculture, this compound has been explored as a biocide for controlling pests and diseases in crops. Its application has been found effective against specific fungal pathogens that affect crop yields.

Case Study: Crop Protection

A field trial involving the application of this compound on tomato plants resulted in a 30% increase in yield due to reduced fungal infections compared to control groups treated with conventional fungicides.

Regulatory Considerations

The use of organotin compounds, including this compound, is subject to strict regulations due to potential environmental and health impacts. Various countries have implemented guidelines to limit exposure and ensure safe handling practices.

Table 3: Regulatory Status Overview

| Region | Regulation Status |

|---|---|

| European Union | Restricted use |

| United States | Under review |

| Asia-Pacific | Varies by country |

This overview emphasizes the importance of compliance with local regulations when utilizing this compound in any application.

Comparison with Similar Compounds

Stille Coupling Reactions

Hydroxyl Activation in Glycosylation

Polymer Stabilization

- Tri-substituted organostannic compounds: Used as stabilizers in resins and catalysts for polyurethane hardening .

Key Research Findings

Reactivity Hierarchy : Vinyl and ethoxyvinyl derivatives exhibit higher reactivity in cross-coupling compared to alkyl analogs due to enhanced π-system conjugation .

Environmental Persistence : Tributyltin compounds persist in marine sediments for decades, necessitating strict disposal protocols .

Catalytic Efficiency : Bis(tributyl)tin oxide outperforms dibutyltin oxide in regioselective glycosylation by stabilizing reactive intermediates .

Q & A

Basic: What are the recommended methods for synthesizing tributyl (isopropoxymethyl)tin, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or transmetallation reactions. For example, reacting tributyltin chloride with isopropoxymethyl Grignard reagents under inert atmospheres (argon/nitrogen) at controlled temperatures (0–25°C) can yield the target compound. Optimization should focus on:

- Solvent selection : Use anhydrous THF or ethers to minimize hydrolysis .

- Catalyst use : Consider Lewis acids like BF₃·Et₂O to enhance reaction rates .

- Purity monitoring : Employ TLC or GC-MS to track reaction progress and byproduct formation .

Basic: How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

Use a multi-technique approach:

- NMR spectroscopy : Analyze , , and spectra to verify substituent bonding and tin coordination .

- Mass spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns aligned with theoretical values .

- Elemental analysis : Validate C/H/Sn ratios within ±0.4% of calculated values .

Cross-reference data with literature for organotin compounds to identify anomalies .

Advanced: How can conflicting data on this compound’s stability in aqueous environments be resolved?

Methodological Answer:

Contradictions often arise from variable experimental conditions. Address discrepancies by:

- Controlled replication : Standardize parameters (pH, temperature, light exposure) across labs .

- Advanced analytics : Use HPLC-ICP-MS to quantify hydrolysis products (e.g., dibutyltin derivatives) and correlate degradation kinetics with environmental factors .

- Computational modeling : Apply DFT calculations to predict hydrolysis pathways and compare with empirical data .

Document all variables in open-access repositories to enable meta-analyses .

Advanced: What experimental designs are suitable for studying this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

Adopt a factorial design to isolate key variables:

- Substrate scope : Test aryl/alkyl halides with varying electronic profiles to assess reactivity trends .

- Catalyst screening : Compare palladium (e.g., Pd(PPh₃)₄) vs. nickel catalysts under identical conditions .

- Kinetic studies : Use in situ IR or NMR to monitor intermediate formation and rate constants .

Include negative controls (e.g., catalyst-free reactions) to validate mechanistic assumptions .

Basic: How should researchers conduct a literature review on this compound to identify knowledge gaps?

Methodological Answer:

- Database selection : Prioritize SciFinder, Reaxys, and PubMed for peer-reviewed studies; exclude non-scientific sources (e.g., commercial websites) .

- Keyword strategy : Combine terms like “organotin synthesis,” “isopropoxymethyl derivatives,” and “stability studies” .

- Gap analysis : Tabulate reported applications (e.g., catalysis, material science) and note understudied areas (e.g., ecotoxicology, metabolic pathways) .

Advanced: What strategies mitigate reproducibility issues in this compound-based catalytic studies?

Methodological Answer:

- Detailed protocols : Publish step-by-step procedures, including purification methods (e.g., column chromatography gradients) .

- Batch consistency : Characterize multiple synthesis batches via NMR to ensure uniformity .

- Collaborative validation : Engage independent labs to replicate key findings using shared materials .

Report failures transparently to clarify boundary conditions .

Basic: What safety protocols are critical when handling this compound in lab settings?

Methodological Answer:

- Containment : Use gloveboxes or fume hoods to prevent inhalation/contact .

- Waste disposal : Segregate tin-containing waste for specialized treatment to avoid environmental release .

- Emergency measures : Maintain chelating agents (e.g., EDTA) on hand to treat accidental exposure .

Advanced: How can researchers design ecotoxicity studies for this compound while addressing regulatory guidelines?

Methodological Answer:

- Model organisms : Use OECD-approved species (e.g., Daphnia magna, zebrafish embryos) for standardized assays .

- Concentration gradients : Test sub-lethal doses (1–100 µg/L) to establish NOEC/LOEC values .

- Metabolomic profiling : Apply LC-HRMS to identify biotransformation products and their persistence .

Align with ICH guidelines for data reporting and ethical review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.